molecular formula C10H17ClN2O4S B2592703 2-Chloro-N-{[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]methyl}-N-ethylacetamide CAS No. 875156-71-1

2-Chloro-N-{[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]methyl}-N-ethylacetamide

Cat. No.: B2592703
CAS No.: 875156-71-1
M. Wt: 296.77
InChI Key: LRQJYPWDRMIEDJ-UHFFFAOYSA-N
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Description

“2-Chloro-N-{[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]methyl}-N-ethylacetamide” is a chemical compound with the CAS Number: 554425-47-7 . It has a molecular weight of 239.72 .

Physical and Chemical Properties This compound is a powder at room temperature . The IUPAC name for this compound is 2-chloro-N- (1,1-dioxidotetrahydro-3-thienyl)-N-ethylacetamide . The InChI Code for this compound is 1S/C8H14ClNO3S/c1-2-10 (8 (11)5-9)7-3-4-14 (12,13)6-7/h7H,2-6H2,1H3 .

Scientific Research Applications

Structural and Conformational Analysis

The compound shows potential in the realm of structural and conformational analysis. For instance, Kataev et al. (2021) detailed the synthesis and structural analysis of a related compound, which was investigated using NMR, IR spectroscopy, and X-ray analysis. The study highlighted the significance of internal rotation and conformational behavior of the compound in various solvents, which can be crucial for understanding molecular interactions in chemical processes and drug design (Kataev et al., 2021).

Antimicrobial and Cytotoxic Properties

Various studies have explored the antimicrobial and cytotoxic properties of similar compounds. For instance, Fuloria et al. (2009) synthesized novel imines and thiazolidinones from a related compound and evaluated their antimicrobial activities. The study revealed the potential of these compounds as antimicrobial agents, which can be crucial for developing new antibiotics or disinfectants (Fuloria et al., 2009).

Synthesis of Novel Compounds

The compound is also involved in the synthesis of new chemical entities. Dotsenko et al. (2003) demonstrated the synthesis of Hexa- and Octahydropyrido[3'2':4,5]thieno[3,2-d]pyrimidines using a related compound, which is a key step in creating novel molecules with potential applications in material science or drug development (Dotsenko et al., 2003).

Pharmacological Applications

The compound's derivatives have shown promising results in pharmacological studies. For instance, Brzozowski et al. (2003) synthesized and tested a series of derivatives for their in vitro antitumor activity. One particular derivative exhibited significant activity against leukemia cells, indicating the potential of these compounds in cancer therapy (Brzozowski et al., 2003).

Safety and Hazards

The safety information available indicates that this compound is dangerous. The hazard statements include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-[(2-chloroacetyl)-ethylamino]-N-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O4S/c1-2-13(10(15)5-11)6-9(14)12-8-3-4-18(16,17)7-8/h8H,2-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQJYPWDRMIEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1CCS(=O)(=O)C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875156-71-1
Record name 2-chloro-N-{[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]methyl}-N-ethylacetamide
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